molecular formula C12H5N5O8 B1583334 1,3,6,8-Tetranitrocarbazole CAS No. 4543-33-3

1,3,6,8-Tetranitrocarbazole

Cat. No.: B1583334
CAS No.: 4543-33-3
M. Wt: 347.2 g/mol
InChI Key: JUSWGNJYSBSOFM-UHFFFAOYSA-N
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Description

1,3,6,8-Tetranitrocarbazole is a polynitro aromatic compound known for its high energy content and stability. It is primarily used in pyrotechnic formulations and as an explosive material. The compound is characterized by the presence of four nitro groups attached to the carbazole ring, which significantly enhances its energetic properties.

Mechanism of Action

Target of Action

It is known that 1,3,6,8-tetranitrocarbazole is used in pyrotechnic formulations , suggesting that its targets may be related to the generation of heat and light in these applications.

Mode of Action

Given its use in pyrotechnics , it can be inferred that the compound likely interacts with other components in the formulation to produce the desired pyrotechnic effects.

Biochemical Pathways

Given its use in pyrotechnics , it is likely involved in exothermic reactions that result in the production of heat and light.

Pharmacokinetics

As a nitro compound used in pyrotechnics , it is likely that its bioavailability is primarily relevant in the context of direct contact or inhalation during pyrotechnic displays.

Result of Action

As a component of pyrotechnic formulations , its primary effects likely involve the generation of heat and light through exothermic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetranitrocarbazole is traditionally synthesized using a mixed acid system comprising sulfuric acid and nitric acid. The process begins with the sulfonation of carbazole by adding it to sulfuric acid and heating until the carbazole is fully sulfonated. Subsequently, nitric acid is added to the mixture, and the temperature is increased to replace the sulfonate groups with nitro groups, resulting in the formation of this compound .

Industrial Production Methods: The industrial production of this compound involves a scalable nitration process developed by scientists at the Holston Army Ammunition Plant. This process ensures high purity and meets all military specifications. The nitration process is simple and involves the addition of carbazole to 90% nitric acid while maintaining the reactor temperature at 45°C. After complete addition, more nitric acid is introduced to raise the final concentration to 94%, and the mixture is heated to 80°C for two hours. The product is then quenched with 55% nitric acid, cooled, filtered, and washed to obtain crude this compound .

Chemical Reactions Analysis

Types of Reactions: 1,3,6,8-Tetranitrocarbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction of this compound can yield amines or other reduced derivatives.

    Substitution: The nitro groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are typically used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and are conducted under controlled temperatures and pressures.

Major Products:

    Oxidation Products: Various oxidized derivatives depending on the extent of oxidation.

    Reduction Products: Amines and other reduced forms of the compound.

    Substitution Products: Compounds with substituted functional groups replacing the nitro groups.

Scientific Research Applications

1,3,6,8-Tetranitrocarbazole has several scientific research applications, including:

    Chemistry: Used in the synthesis of high-energy materials and as a precursor for other polynitro compounds.

    Biology: Investigated for its potential use in biological assays and as a marker for certain biochemical processes.

    Medicine: Explored for its potential therapeutic applications, although its high energy content limits its use in medical formulations.

    Industry: Widely used in pyrotechnics, explosives, and as an initiator in airbags.

Comparison with Similar Compounds

1,3,6,8-Tetranitrocarbazole can be compared with other polynitro compounds such as:

    1,3,6-Trinitrocarbazole: Similar in structure but with one less nitro group, resulting in lower energy content.

    1,3,6,8-Tetranitrodibenzothiophene: Another polynitro compound with sulfur in the ring, offering different stability and reactivity properties.

    Hexanitrostilbene: A highly energetic compound with six nitro groups, used in similar applications but with different stability and sensitivity profiles.

Uniqueness: this compound is unique due to its specific arrangement of nitro groups on the carbazole ring, which provides a balance of high energy content and stability. This makes it particularly suitable for use in pyrotechnics and explosives .

Properties

IUPAC Name

1,3,6,8-tetranitro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H5N5O8/c18-14(19)5-1-7-8-2-6(15(20)21)4-10(17(24)25)12(8)13-11(7)9(3-5)16(22)23/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSWGNJYSBSOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063516
Record name 9H-Carbazole, 1,3,6,8-tetranitro-
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Molecular Weight

347.20 g/mol
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CAS No.

4543-33-3
Record name 1,3,6,8-Tetranitrocarbazole
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Record name 1,3,6,8-Tetranitrocarbazole
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Record name 9H-Carbazole, 1,3,6,8-tetranitro-
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Record name 9H-Carbazole, 1,3,6,8-tetranitro-
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Record name 1,3,6,8-tetranitrocarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 1,3,6,8-Tetranitrocarbazole (TNC)?

A1: TNC is primarily used in pyrotechnic formulations. [] Its high energy content makes it suitable for applications requiring rapid energy release.

Q2: Can you describe the optimized synthesis process for TNC?

A2: The synthesis of TNC involves a multi-step process:

  1. Nitration: Carbazole is gradually added to 90% nitric acid at a controlled temperature of 45°C. []
  2. Heating and Quenching: After the initial addition, the nitric acid concentration is increased to 94%, and the mixture is heated to 80°C for 2 hours. A 55% nitric acid quench is then added, and the mixture is cooled. []
  3. Filtration and Washing: The crude TNC product is filtered and washed with 70% nitric acid and water. []
  4. Purification: The crude TNC is further purified by refluxing in acetone, followed by quenching with water, filtration, and washing. []

Q3: Are there alternative synthesis routes for nitro-containing compounds like TNC?

A3: Yes, research has explored alternative synthesis routes for other nitro-containing compounds. For instance, the synthesis of various nitro-substituted carbazoles (1-nitrocarbazole, 3-nitrocarbazole, 1,6-dinitrocarbazole, 3,6-dinitrocarbazole) and dibenzothiophenes (2-nitrodibenzothiophene, 2,8-dinitrodibenzothiophene, etc.) has been reported. [] This suggests that similar alternative routes might be explored for TNC synthesis in the future.

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